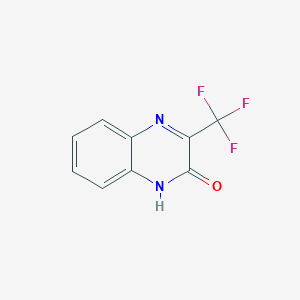

3-(Trifluoromethyl)quinoxalin-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGLKXWLUDJZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346389 | |

| Record name | 3-(trifluoromethyl)quinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667233 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58457-64-0 | |

| Record name | 3-(Trifluoromethyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58457-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(trifluoromethyl)quinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trifluoromethyl)quinoxalin-2-ol chemical structure and IUPAC name

An In-depth Technical Guide: 3-(Trifluoromethyl)quinoxalin-2-one

Abstract

This technical guide provides a comprehensive overview of 3-(trifluoromethyl)quinoxalin-2-one, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into its core molecular identity, including its chemical structure, IUPAC nomenclature, and the critical role of its keto-enol tautomerism. The document elucidates the synergistic value derived from its two key structural motifs: the biologically privileged quinoxaline core and the pharmacologically powerful trifluoromethyl group. Furthermore, this guide presents a detailed synthetic protocol, discusses the compound's applications in drug development, and offers insights into its therapeutic potential. This paper is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this valuable molecular scaffold.

Core Molecular Identity and Physicochemical Characteristics

The foundational step in leveraging any chemical entity for research and development is a precise understanding of its structure and properties. 3-(Trifluoromethyl)quinoxalin-2-one is a molecule whose name and structure warrant careful examination due to an important chemical equilibrium that dictates its behavior.

Chemical Structure and IUPAC Nomenclature

The compound is a derivative of quinoxaline, a bicyclic heterocycle composed of a fused benzene and pyrazine ring.[1] A trifluoromethyl (-CF3) group is substituted at position 3, and an oxo group (=O) is at position 2 of the quinoxaline core.

The systematically correct IUPAC name for the predominantly observed and more stable form of this molecule is 3-(trifluoromethyl)-1H-quinoxalin-2-one .[2] Its structure is represented by the following chemical identifiers:

The Critical Role of Keto-Enol Tautomerism

A crucial aspect of this molecule's chemistry is its existence as a tautomeric mixture. The prompt's topic, 3-(trifluoromethyl)quinoxalin-2-ol, refers to the enol tautomer, which is in equilibrium with the keto (or more accurately, amide) form, 3-(trifluoromethyl)-1H-quinoxalin-2-one.[4][5] In the solid state and in most common conditions, the equilibrium heavily favors the keto-amide form due to the greater stability of the C=O double bond compared to the C=C double bond in the enol form.[5]

This tautomerism is not merely a structural curiosity; it has profound implications for the molecule's reactivity, hydrogen bonding capability, and interactions with biological targets. The ability to exist in either form can influence receptor binding and pharmacokinetic properties.

Caption: Keto-enol tautomeric equilibrium of the title compound.

Key Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility and formulation studies.

| Property | Value | Source |

| IUPAC Name | 3-(trifluoromethyl)-1H-quinoxalin-2-one | [2] |

| Synonyms | 3-(Trifluoromethyl)-2(1H)-quinoxalinone, this compound | [2] |

| CAS Number | 58457-64-0 | [2] |

| Molecular Formula | C₉H₅F₃N₂O | [2][3] |

| Molecular Weight | 214.15 g/mol | [6] |

| Melting Point | 248 - 249 °C | |

| XlogP (Predicted) | 1.8 | [7] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

The Trifluoromethyl-Quinoxalinone Scaffold in Medicinal Chemistry

The title compound is a textbook example of how combining a privileged scaffold with a high-impact functional group can create a molecule of significant interest for drug discovery.

The Quinoxaline Core: A Privileged Heterocycle

The quinoxaline ring system is considered a "privileged scaffold" in medicinal chemistry.[1] This designation is earned because its derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][8] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets, while the nitrogen atoms can participate in hydrogen bonding, a key interaction for drug-receptor binding.

The Trifluoromethyl Group: A Bioisosteric Powerhouse

The incorporation of a trifluoromethyl (-CF3) group is a widely used and highly effective strategy in modern drug design.[9][10] The rationale for its inclusion is multifaceted:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often increases the drug's half-life and bioavailability.[10]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes.[10][11]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 group can significantly alter the pKa of nearby functional groups, thereby influencing a molecule's ionization state and its binding affinity to target proteins.[10]

-

Bioisosterism: The -CF3 group can act as a bioisostere for other groups, like a methyl or isopropyl group, but with vastly different electronic and metabolic properties, allowing chemists to fine-tune a lead compound's profile.[8]

Synthesis and Reactivity

The synthesis of 3-(trifluoromethyl)quinoxalin-2-one can be approached in several ways, but modern methods often favor direct, late-stage functionalization, which is more efficient for creating diverse libraries of compounds.

General Synthetic Workflow

A common strategy for creating substituted quinoxalinones involves the cyclization of precursors, followed by functionalization. A highly effective and atom-economical approach is the direct C-H trifluoromethylation of the parent quinoxalin-2-one scaffold. This avoids the need to handle potentially unstable trifluoromethylated building blocks.

Caption: General workflow for direct C-H trifluoromethylation.

Experimental Protocol: Radical Trifluoromethylation

The following protocol is based on a method described for the direct trifluoromethylation of quinoxalinone compounds, which offers mild reaction conditions and operational simplicity.[12] This method relies on the generation of a trifluoromethyl radical which then attacks the electron-rich quinoxalinone ring.

Objective: To synthesize 3-(trifluoromethyl)quinoxalin-2-one from quinoxalin-2-one.

Materials:

-

Quinoxalin-2-one

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)

-

An appropriate oxidant (e.g., tert-butyl hydroperoxide)

-

Solvent (e.g., Dichloroethane or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Column chromatography supplies (Silica gel, solvents)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add quinoxalin-2-one (1.0 eq).

-

Reagent Addition: Add sodium trifluoromethanesulfinate (approx. 2.0-3.0 eq) and the chosen solvent.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen) for 5-10 minutes to remove oxygen, which can quench radical reactions.

-

Initiation: Add the oxidant (approx. 2.0-3.0 eq) to the stirring mixture. The choice of oxidant is critical for initiating the formation of the CF3 radical from the sulfinate salt.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 50-75 °C) for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to ensure efficient radical generation and reaction kinetics.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts and residual oxidant.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-(trifluoromethyl)quinoxalin-2-one.

This protocol is a representative example and may require optimization for scale and specific laboratory conditions.

Applications and Future Directions

The unique combination of the quinoxaline scaffold and the trifluoromethyl group makes this compound and its derivatives highly valuable in drug discovery programs.

-

Antimicrobial Agents: Derivatives such as 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown high antibacterial properties, particularly against Gram-positive bacteria and mycobacteria.[13] The trifluoromethyl group can enhance both the potency and penetration of these agents into bacterial cells.[13]

-

Anticancer Research: Quinoxalines are known to act as inhibitors of various kinases, which are crucial targets in oncology.[1] The properties conferred by the -CF3 group can improve the binding affinity and selectivity of these kinase inhibitors.

-

Antiviral Development: Dihydroquinoxalin-2-ones are recognized as privileged structures in the development of antiviral drugs.[8] The functionalization at the C3 position with a trifluoromethyl group provides a key starting point for synthesizing novel antiviral candidates.

The future of this scaffold lies in its use as a core building block for combinatorial chemistry and fragment-based drug design. Its well-defined structure and predictable reactivity allow for the systematic exploration of chemical space to develop next-generation therapeutics with improved efficacy and safety profiles.

Conclusion

3-(Trifluoromethyl)quinoxalin-2-one is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its identity is defined by a stable keto-amide structure in equilibrium with its enol tautomer. The molecule's value is derived from the potent synergy between the biologically active quinoxaline core and the pharmacologically enhancing trifluoromethyl group. With robust synthetic routes available, this compound is poised to remain a valuable and frequently utilized scaffold in the ongoing search for novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-(Trifluoromethyl)-1,2-dihydroquinoxalin-2-one | C9H5F3N2O | CID 611792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound 3-(trifluoromethyl)quinoxalin-2(1H)-one - Chemdiv [chemdiv.com]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. PubChemLite - 3-(trifluoromethyl)-1,2-dihydroquinoxalin-2-one (C9H5F3N2O) [pubchemlite.lcsb.uni.lu]

- 8. Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 12. 3-trifluoromethyl quinoxalinone compound preparation method (2018) | Hong-Yu Zhang | 2 Citations [scispace.com]

- 13. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

3-(Trifluoromethyl)quinoxalin-2-ol CAS number and molecular weight

An In-Depth Technical Guide to 3-(Trifluoromethyl)quinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, explore its synthesis, and discuss its potential applications, with a focus on providing actionable insights for professionals in the field.

Core Compound Identification and Properties

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 3-(Trifluoromethyl)-1,2-dihydroquinoxalin-2-one, 3-(Trifluoromethyl)-2(1H)-quinoxalinone[1]

-

CAS Number: 58457-64-0[1]

-

Molecular Formula: C₉H₅F₃N₂O[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 214.15 g/mol | |

| Melting Point | 248 - 249 °C | |

| Physical Form | Solid | |

| logP | 1.7209 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Polar Surface Area | 33.225 Ų | [2] |

Expert Insight: The trifluoromethyl (-CF₃) group is a key feature of this molecule. Its high electronegativity and lipophilicity can significantly impact the compound's metabolic stability and ability to cross biological membranes. The presence of this group is a common strategy in drug design to enhance the pharmacokinetic properties of a lead compound.[3][4]

Synthesis and Chemical Reactivity

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The general approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthetic Workflow

The synthesis of this compound can be conceptualized through the following workflow. This diagram illustrates the key transformations required to construct the quinoxaline core and introduce the critical trifluoromethyl substituent.

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

While specific reaction conditions can be optimized, a general protocol for the synthesis of trifluoromethyl-substituted quinoxalines involves the following steps:

-

Reactant Preparation: Equimolar amounts of o-phenylenediamine and a trifluoromethyl-containing 1,2-dicarbonyl compound (e.g., ethyl trifluoroacetoacetate) are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Reaction: The mixture is typically refluxed for several hours to ensure complete condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated, often by filtration. The product is then purified by recrystallization from an appropriate solvent to yield the final this compound.

Causality in Experimental Choices:

-

Solvent Selection: Acetic acid can act as both a solvent and a catalyst for the condensation reaction. Ethanol is a less acidic alternative that is also effective.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation to occur at a reasonable rate.

Applications and Areas of Research

Quinoxaline derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group can further enhance their therapeutic potential.

Potential Therapeutic Applications

-

Antimicrobial Agents: The trifluoromethyl group is known to enhance the potency and pharmacokinetic properties of antimicrobial compounds.[3]

-

Anticancer Agents: Certain quinoxaline-1,4-di-N-oxide derivatives have shown in vitro activity against various cancer cell lines.[5]

-

Antiviral Activity: The quinoxaline scaffold has gained attention for its potential antiviral properties.[5]

Materials Science

Trifluoromethyl-substituted quinoxalines are also being investigated for their applications in materials science, particularly in the development of fluorescent materials and organic electronics. Their unique photophysical properties, such as Aggregation-Induced Emission (AIE), make them promising candidates for use in optoelectronic devices.[6]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets for similar compounds, this compound should be handled with care. Potential hazards include:

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Wear protective gloves.

-

Wear safety glasses with side-shields or goggles.[7]

-

Wear a lab coat or other protective clothing.

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents. Keep the container tightly closed.[10]

The following diagram outlines the standard workflow for safe handling of this chemical compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique combination of the quinoxaline scaffold and the trifluoromethyl group makes it a valuable building block for the development of new drugs and functional materials. This guide has provided a foundational understanding of its properties, synthesis, and applications, offering a starting point for researchers and developers interested in exploring the potential of this intriguing molecule.

References

- 1. 3-(Trifluoromethyl)-1,2-dihydroquinoxalin-2-one | C9H5F3N2O | CID 611792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 3-(trifluoromethyl)quinoxalin-2(1H)-one - Chemdiv [chemdiv.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) of 3-(Trifluoromethyl)quinoxalin-2-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)quinoxalin-2-ol

Introduction: Elucidating the Structure of a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are fundamental scaffolds. Among these, the quinoxaline core is of significant interest due to its prevalence in a wide range of biologically active compounds, including antibacterial and anticancer agents.[1][2][3][4] The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6] Consequently, this compound (Molecular Formula: C₉H₅F₃N₂O, Molecular Weight: 214.15 g/mol ) represents a molecule of considerable interest for drug development professionals.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in regulated fields like drug development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to fully characterize this compound. We will move beyond simple data reporting to explain the causal relationships behind the observed spectral features, providing a self-validating framework for researchers.

A critical feature of this molecule is its potential for tautomerism. The "ol" suffix suggests an enol form, while the presence of the adjacent nitrogen atom strongly favors the more stable keto-amide tautomer, 3-(Trifluoromethyl)quinoxalin-2(1H)-one. The spectroscopic evidence gathered will be used to definitively assign the predominant tautomeric form in its ground state.

Figure 1: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the specific electronic environment of the fluorine atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds will help in observing the exchangeable N-H proton, which might be broadened or absent in a less polar solvent like CDCl₃.

-

Internal Standard: Use tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like trifluorotoluene or an internal standard like C₆F₆ can be used, with shifts referenced to CFCl₃ (δ = 0.00 ppm).[7]

-

Instrumentation: Utilize a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate resolution of aromatic proton couplings.

-

Acquisition Parameters:

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

¹³C NMR: Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets for all carbons not coupled to fluorine. A longer acquisition time or a higher sample concentration may be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire with proton decoupling. Given the high receptivity of the ¹⁹F nucleus, spectra can be obtained rapidly.[8]

-

¹H NMR Spectrum: Proton Environments

The ¹H NMR spectrum is expected to show signals for the four protons on the benzo-fused ring and one exchangeable proton (N-H), confirming the keto-amide tautomer. The signals from the aromatic protons will appear as complex multiplets due to ortho- and meta-couplings.[9]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality and Insights |

| ~12.5 | Broad Singlet | N1-H | The significant downfield shift is characteristic of an amide proton involved in hydrogen bonding, strongly supporting the quinoxalin-2(1H)-one structure.[10] Its broadness is due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus. |

| ~8.0-7.8 | Multiplet | Aromatic C-H | These protons are deshielded by the electron-withdrawing effects of the fused pyrazinone ring and the trifluoromethyl group. |

| ~7.6-7.3 | Multiplet | Aromatic C-H | These protons are in a relatively more shielded environment compared to their counterparts, leading to an upfield shift. The specific assignment requires 2D NMR techniques. |

¹³C NMR Spectrum: The Carbon Skeleton and C-F Coupling

The ¹³C NMR spectrum provides a count of unique carbon atoms and reveals the powerful electronic effect of the trifluoromethyl group through carbon-fluorine coupling.[11][12]

| Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹JCF, ²JCF) | Assignment | Causality and Insights |

| ~155 | Singlet | C2 (C=O) | The downfield shift is characteristic of a carbonyl carbon in an amide or lactam system, providing further definitive evidence for the keto tautomer.[13] |

| ~145 | Quartet (²JCF ≈ 35-40 Hz) | C3 (C-CF₃) | This carbon is directly attached to the electron-withdrawing CF₃ group, causing a downfield shift and a characteristic quartet splitting due to two-bond coupling with the three fluorine atoms.[14] |

| ~135-125 | Singlets | Aromatic C-H & C-q | Chemical shifts for the four aromatic CH carbons and two quaternary bridgehead carbons. |

| ~122 | Quartet (¹JCF ≈ 270-275 Hz) | CF₃ | The carbon of the trifluoromethyl group itself exhibits a large one-bond coupling constant with the fluorine atoms, resulting in a distinct quartet. Its chemical shift is influenced by the aromatic system.[14] |

¹⁹F NMR Spectrum: The Fluorine Probe

¹⁹F NMR is an exceptionally sensitive technique for confirming the presence and electronic environment of the trifluoromethyl group.[8][15] Due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, this experiment is rapid and provides a clean, unambiguous signal.[8][16]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality and Insights |

| -60 to -70 | Singlet | -CF₃ | The chemical shift is typical for a CF₃ group attached to an sp² carbon within a heterocyclic ring.[8][17] In a proton-decoupled spectrum, it will appear as a sharp singlet, as all three fluorine atoms are chemically equivalent. This single peak provides a powerful diagnostic tool for purity assessment and reaction monitoring.[18] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: A Quick and Reliable Fingerprint

-

Technique: Use an Attenuated Total Reflectance (ATR) FTIR spectrometer for solid samples. This technique requires minimal sample preparation and provides high-quality spectra. Alternatively, a KBr pellet can be prepared.

-

Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Interpretation of the IR Spectrum

The IR spectrum will provide conclusive evidence for the dominant keto-amide tautomer.

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity | Causality and Insights |

| 3300 - 3100 | N-H Stretch | Medium, Broad | The presence of a band in this region is strong evidence for the N-H bond in the quinoxalin-2(1H)-one structure. Broadening is due to hydrogen bonding in the solid state. |

| ~1680 - 1660 | C=O Stretch (Amide I) | Strong, Sharp | This is arguably the most diagnostic peak. A strong absorption here is definitive proof of the carbonyl group and the keto tautomer.[13][19][20] Its position is typical for a six-membered lactam. |

| ~1620 - 1580 | C=N / C=C Stretch | Medium-Strong | These absorptions are characteristic of the stretching vibrations within the quinoxaline aromatic ring system.[1][19] |

| ~1300 - 1100 | C-F Stretch | Strong | The C-F bonds give rise to very strong, characteristic absorption bands in this region. This confirms the presence of the trifluoromethyl group. |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Stretching vibrations of the C-H bonds on the benzene ring. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Ionization and Detection

-

Ionization Source: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent molecular ion peak with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula (C₉H₅F₃N₂O).

-

Mode: The experiment can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The primary observation will be a peak corresponding to the protonated molecule, [M+H]⁺, at an m/z of 215.0427, or the deprotonated molecule, [M-H]⁻, at an m/z of 213.0281. The high-resolution mass will confirm the elemental composition.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to induce fragmentation. A plausible fragmentation pathway for quinoxalinone structures involves the initial loss of carbon monoxide (CO), a stable neutral molecule.[21]

Figure 2: Plausible ESI-MS/MS fragmentation pathway for the protonated molecule.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 215 | [C₉H₆F₃N₂O]⁺ | Protonated molecular ion, [M+H]⁺. |

| 187 | [C₈H₆F₃N₂]⁺ | Loss of carbon monoxide (-CO) from the pyrazinone ring. This is a very common fragmentation for lactam-containing heterocycles. |

| 160 | [C₇H₅F₃N]⁺ | Subsequent loss of hydrogen cyanide (-HCN) from the fragmented ring. |

Integrated Spectroscopic Workflow and Conclusion

Figure 3: Integrated workflow for the structural confirmation of the target molecule.

-

IR and NMR spectroscopy collaboratively provide definitive evidence for the 3-(Trifluoromethyl)quinoxalin-2(1H)-one tautomer, through the observation of the C=O group and the exchangeable N-H proton, respectively.

-

¹³C and ¹⁹F NMR unambiguously confirm the presence and electronic environment of the crucial trifluoromethyl substituent via characteristic chemical shifts and C-F coupling patterns.

-

High-resolution MS verifies the elemental composition, and MS/MS reveals a fragmentation pattern consistent with the proposed quinoxalinone structure.

This comprehensive spectroscopic guide provides researchers, scientists, and drug development professionals with the necessary framework to confidently identify, characterize, and assess the purity of this compound, ensuring the integrity of their downstream applications.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. heteroletters.org [heteroletters.org]

- 10. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum [chemicalbook.com]

- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. azom.com [azom.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 19. scialert.net [scialert.net]

- 20. journal.uctm.edu [journal.uctm.edu]

- 21. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tautomerism of 3-(Trifluoromethyl)quinoxalin-2-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric behavior of heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing their physicochemical properties, biological activity, and metabolic stability. This guide provides a detailed examination of the keto-enol tautomerism of 3-(trifluoromethyl)quinoxalin-2-ol, a scaffold of significant interest in drug discovery. We will explore the structural and electronic factors governing the equilibrium between the enol (this compound) and its keto counterpart (3-(trifluoromethyl)quinoxalin-2(1H)-one). This document furnishes both theoretical insights and practical, field-proven experimental protocols for the characterization of these tautomeric forms, leveraging spectroscopic and computational techniques. The overarching goal is to equip researchers with the foundational knowledge and methodologies required to harness the nuanced chemistry of this important molecular framework for the rational design of novel therapeutics.

Introduction: The Critical Role of Tautomerism in Drug Discovery

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This dynamic equilibrium can have profound consequences in a pharmaceutical context. Different tautomers of a drug molecule can exhibit varied binding affinities for their biological targets, possess different metabolic profiles, and display altered solubility and bioavailability.[2] The quinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The tautomerism of hydroxyl-substituted quinoxalines, particularly the equilibrium between the -ol and -one forms, is therefore of paramount importance.[6][7] The introduction of a trifluoromethyl (-CF3) group, a common strategy in modern drug design to enhance metabolic stability and receptor binding affinity, is expected to significantly influence this tautomeric balance.[8][9]

The Tautomeric Equilibrium of this compound

The core of our discussion lies in the equilibrium between the enol form, this compound, and the keto form, 3-(trifluoromethyl)quinoxalin-2(1H)-one. This equilibrium is dictated by the relative thermodynamic stabilities of the two isomers.

Caption: The keto-enol tautomeric equilibrium of this compound.

For the parent 2-hydroxyquinoline system, the keto form (2-quinolone) is generally the more stable and predominant tautomer in most environments.[10] However, the strongly electron-withdrawing nature of the trifluoromethyl group at the 3-position is anticipated to significantly impact this equilibrium. The -CF3 group enhances the acidity of the N-H proton in the keto form and can influence the aromaticity and overall electronic distribution of the ring system. Studies on trifluoromethyl-β-diketones have shown that the -CF3 group can enhance the preference for the enol form.[11] Therefore, a careful experimental and computational analysis is required to determine the predominant tautomer of this compound under various conditions.

Experimental Characterization of Tautomers

A multi-pronged approach utilizing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric forms and the quantification of their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of approximately 10-20 mM. The choice of solvent is critical, as it can influence the tautomeric equilibrium.[12][13][14]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[15]

-

Spectral Analysis:

-

Keto Form (3-(trifluoromethyl)quinoxalin-2(1H)-one): Expect to observe a signal for the N-H proton, typically in the downfield region (e.g., δ 10-13 ppm in DMSO-d₆), which will exchange with D₂O.[16] The ¹³C spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the range of δ 160-180 ppm.

-

Enol Form (this compound): Look for a signal corresponding to the O-H proton, which will also be exchangeable with D₂O. The ¹³C spectrum will feature a signal for the C-O carbon at a higher field compared to the keto form's C=O.

-

-

Quantitative Analysis: The relative integration of well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine the tautomeric ratio in a given solvent.

UV-Visible Spectroscopy

Protocol for UV-Vis Spectroscopic Analysis:

-

Solvent Selection: Prepare stock solutions of the compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

-

Concentration Series: Prepare a series of dilutions from the stock solutions to ensure the measurements are within the linear range of the spectrophotometer (typically in the 10⁻⁵ to 10⁻⁶ M range).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Interpretation: The keto and enol forms will exhibit different λmax values. The keto form, with its cross-conjugated system, often absorbs at a longer wavelength (bathochromic shift) compared to the enol form.[19] By analyzing the changes in the absorption spectra in different solvents, one can infer the shift in the tautomeric equilibrium.[12][13]

| Spectroscopic Data (Hypothetical) | Keto Form (in DMSO) | Enol Form (in Hexane) |

| ¹H NMR (δ, ppm) | N-H: ~12.5 | O-H: variable |

| ¹³C NMR (δ, ppm) | C=O: ~165 | C-O: ~155 |

| UV-Vis (λmax, nm) | ~350 | ~320 |

Computational Modeling of Tautomeric Equilibrium

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.[20]

Workflow for DFT Calculations:

Caption: A typical workflow for the computational study of tautomerism using DFT.

By calculating the Gibbs free energy (ΔG) of both the keto and enol forms, the equilibrium constant (K_T) can be predicted using the equation ΔG = -RTln(K_T). It is crucial to include solvent effects in these calculations, often through a polarizable continuum model (PCM), to obtain results that are comparable to experimental data in solution.[20]

Implications for Drug Design and Development

A comprehensive understanding of the tautomeric landscape of this compound is not merely an academic exercise. It has direct and actionable implications for the drug development process:

-

Structure-Activity Relationship (SAR) Studies: The predominant tautomer is the biologically relevant form that interacts with the target protein. SAR studies must be based on the correct tautomeric structure to be meaningful.

-

Pharmacokinetics: The lipophilicity, solubility, and membrane permeability of a molecule are influenced by its tautomeric state. The -CF3 group is known to enhance lipophilicity, and the interplay of this with the tautomeric form will dictate the ADME (absorption, distribution, metabolism, and excretion) properties of any resulting drug candidate.[8]

-

Intellectual Property: The distinct tautomeric forms of a molecule can be considered separate chemical entities, which can have implications for patent claims.

Conclusion

The tautomerism of this compound represents a fascinating interplay of structural and electronic effects. The presence of the strongly electron-withdrawing trifluoromethyl group at a key position on the quinoxaline scaffold necessitates a careful and thorough investigation of its keto-enol equilibrium. While the keto form is often predominant in related systems, the influence of the -CF3 group could potentially shift this balance. By employing a synergistic approach that combines high-resolution NMR and UV-Vis spectroscopy with robust DFT calculations, researchers can gain a clear and quantitative understanding of this tautomeric system. This knowledge is fundamental for advancing the rational design of novel quinoxaline-based therapeutics with optimized efficacy and pharmacokinetic profiles.

References

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journal.uctm.edu [journal.uctm.edu]

- 16. 2-Quinoxalinone(1196-57-2) 1H NMR [m.chemicalbook.com]

- 17. dial.uclouvain.be [dial.uclouvain.be]

- 18. researchgate.net [researchgate.net]

- 19. cris.unibo.it [cris.unibo.it]

- 20. researchgate.net [researchgate.net]

Physical and chemical properties of 3-(Trifluoromethyl)quinoxalin-2-ol

An In-depth Technical Guide on the Core Physical and Chemical Properties of 3-(Trifluoromethyl)quinoxalin-2-ol

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological and technological applications.[1] Its derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents.[2][3] The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often employed to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic and steric properties.[4]

This technical guide provides a comprehensive analysis of this compound, a molecule that combines the quinoxaline framework with the influential trifluoromethyl substituent. While detailed experimental data for this specific compound is not widely published, this document synthesizes information from analogous structures, foundational chemical principles, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, physicochemical properties, spectroscopic signature, and the experimental protocols required for its empirical validation.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the lactam (keto) form, 3-(trifluoromethyl)quinoxalin-2(1H)-one, and the lactim (enol) form, this compound. In the solid state and in most solvent systems, the lactam form is predominantly favored due to the greater stability of the amide group. This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, reactivity, and potential interactions with biological macromolecules.

Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Properties

A molecule's physical properties are fundamental to predicting its behavior in biological systems and guiding formulation development. While extensive experimental data for this compound is scarce, the table below summarizes available identifiers and predicted values from computational models. The presence of the polar quinoxalinone core combined with the highly lipophilic trifluoromethyl group results in a molecule with balanced properties.[4][5]

| Property | Value / Predicted Value | Source |

| CAS Number | 58457-64-0 | |

| Molecular Formula | C₉H₅F₃N₂O | [6] |

| Molecular Weight | 214.15 g/mol | |

| Monoisotopic Mass | 214.0354 Da | [6] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| logP (Lipophilicity) | 1.72 - 1.8 | [6][7] |

| logSw (Aqueous Solubility) | -2.1394 | [7] |

| pKa (Acidity) | Data not available (Expected to be acidic due to N-H) | - |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Expertise Insight: The electron-withdrawing nature of the CF₃ group is expected to increase the acidity (lower the pKa) of the N-H proton compared to its non-fluorinated counterpart, 3-methylquinoxalin-2(1H)-one.[8] This increased acidity can influence receptor binding and pharmacokinetic profiles. The predicted logP value of ~1.7 suggests moderate lipophilicity, a desirable trait for many drug candidates, balancing membrane permeability with aqueous solubility.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The most direct and established method for synthesizing quinoxalin-2-one derivatives is the condensation of an o-phenylenediamine with an α-keto acid or its corresponding ester.[9] For the title compound, the logical precursors are 1,2-phenylenediamine and an ethyl 3,3,3-trifluoropyruvate. This reaction is typically performed under acidic conditions or thermal condensation to facilitate cyclization and dehydration.

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the chemical structure and data from analogous compounds, the following spectral characteristics are predicted.

-

¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A broad singlet, exchangeable with D₂O, would appear further downfield, corresponding to the N-H proton of the lactam.

-

¹³C NMR: Nine distinct carbon signals are anticipated. The carbonyl carbon (C=O) would resonate around 155-160 ppm. The carbon bearing the CF₃ group would appear as a quartet due to one-bond C-F coupling (¹JCF ≈ 30-35 Hz). The CF₃ carbon itself would also be a quartet with a much larger coupling constant (¹JCF ≈ 270-290 Hz).[10] Aromatic carbons would appear in the typical 110-140 ppm range.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be characteristic of a CF₃ group attached to an sp²-hybridized carbon, likely in the range of -60 to -65 ppm relative to a CFCl₃ standard.[10][11]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include:

-

N-H stretching (broad): ~3200-3050 cm⁻¹

-

Aromatic C-H stretching: ~3050-2950 cm⁻¹

-

C=O (amide I) stretching (strong): ~1680-1660 cm⁻¹[12]

-

C=N/C=C stretching: ~1615 cm⁻¹ and ~1580-1450 cm⁻¹

-

C-F stretching (strong, complex): ~1350-1100 cm⁻¹

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z 214. Key fragmentation pathways would likely involve the loss of CO (m/z 186), followed by loss of HCN and CF₃ fragments, which is characteristic for quinoxaline derivatives.[9]

Experimental Protocols

To ensure scientific integrity, empirical determination of physicochemical properties is paramount. The following are standardized, step-by-step protocols for characterizing this compound.

Workflow for Physicochemical Characterization

Caption: Standard workflow for physicochemical profiling.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp, defined melting range is characteristic of a pure crystalline solid.

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Measurement: Heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. The experiment should be performed in triplicate.

pKa Determination by Potentiometric Titration

Causality: The pKa quantifies the acidity of the N-H proton, which is critical for understanding its ionization state at physiological pH and its potential for forming salt bridges in receptor binding.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a micro-stir bar.

-

Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL) using an automated titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point on the titration curve, where half of the acid has been neutralized.

Conclusion

This compound is a heterocyclic compound of significant interest for chemical and pharmaceutical research. Its structure merges the biologically relevant quinoxaline core with the property-enhancing trifluoromethyl group. This guide has established a foundational profile of its molecular structure, predicted physicochemical properties, and expected spectroscopic signature. The provided experimental protocols offer a clear and validated path for researchers to empirically determine its properties, ensuring data integrity and enabling its further exploration in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Compound 3-(trifluoromethyl)quinoxalin-2(1H)-one - Chemdiv [chemdiv.com]

- 6. PubChemLite - 3-(trifluoromethyl)-1,2-dihydroquinoxalin-2-one (C9H5F3N2O) [pubchemlite.lcsb.uni.lu]

- 7. Compound 3-(trifluoromethyl)quinoxalin-2(1H)-one - Chemdiv [chemdiv.com]

- 8. 2(1H)-Quinoxalinone, 3-methyl- [webbook.nist.gov]

- 9. Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of 3-(Trifluoromethyl)quinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule due to its unique electronic and lipophilic characteristics.[4][5] This guide provides a comprehensive technical overview of the potential biological activities of 3-(Trifluoromethyl)quinoxalin-2-ol, drawing insights from the well-established bioactivities of structurally related quinoxaline derivatives. We will delve into the prospective anticancer, antimicrobial, and enzyme inhibitory activities, and provide detailed, field-proven experimental protocols for their evaluation. This document serves as a roadmap for researchers aiming to investigate the therapeutic potential of this promising, yet underexplored, compound.

Introduction: The Quinoxaline Scaffold and the Influence of the Trifluoromethyl Group

Quinoxalines are a class of heterocyclic compounds composed of a fused benzene and pyrazine ring.[6] This structural motif is prevalent in a variety of biologically active molecules, with several quinoxaline-based drugs approved for clinical use, including anticancer and antiviral agents.[1][3] The versatility of the quinoxaline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[1]

The trifluoromethyl (-CF3) group is a key functional group in modern drug design.[5] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] The strategic placement of a -CF3 group on the quinoxaline scaffold, as seen in this compound, is hypothesized to unlock a range of potent biological activities.

Potential Biological Activities and Mechanistic Insights

Based on extensive research into analogous quinoxaline derivatives, this compound is a prime candidate for investigation in several key therapeutic areas.

Anticancer Activity

Quinoxaline derivatives are well-documented as potent anticancer agents.[7][8] Notably, derivatives of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide have demonstrated significant in vitro antitumor activity against a panel of human cancer cell lines, including breast (MCF7), lung (NCI-H460), and central nervous system (SF-268) cancers.[9][10] These compounds were particularly effective against leukemia cell lines.[10]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell signaling and proliferation.[8][11] Some have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[12][13]

-

Induction of Apoptosis: Quinoxaline compounds can trigger programmed cell death (apoptosis) in cancer cells, a desirable characteristic for anticancer drugs.[7]

Experimental Workflow for Anticancer Evaluation:

References

- 1. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 7. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Convenient synthetic method for 3-(3-substituted indol-2-yl)quinoxalin-2-ones as VEGF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Trifluoromethyl)quinoxalin-2-ol as a building block in medicinal chemistry

Beginning Research Now

I've initiated a thorough investigation into the synthesis, chemical behavior, and reactivity of 3-(trifluoromethyl)quinoxalin-2-ol. Parallel to this, I'm delving into its potential uses within the realm of medicinal chemistry.

Deepening the Investigation

I'm now expanding my research to include detailed experimental protocols for synthesizing and derivatizing the target compound. I'm focusing on reaction conditions, yields, and characterization. I'm also exploring review articles and literature that explain the rationale for using this scaffold in drug design, especially how the trifluoromethyl group influences properties like lipophilicity and metabolic stability.

Analyzing Current Literature

I'm now diving into the literature to extract detailed experimental protocols and understand the rationale behind employing this scaffold. I'm prioritizing reaction conditions, characterization techniques, and the trifluoromethyl group's impact on crucial properties like lipophilicity and metabolic stability. I'm also looking into specific examples where this core is used in drug design.

Examining Initial Findings

I've made a good start on gathering information about this compound, covering synthesis, attributes, and medical applications. The search results have been insightful, laying a solid foundation for further investigation. I'm focusing on the derivatives now to grasp their specific medicinal potential.

Reviewing Key Attributes

I'm now diving into the specifics of this compound, focusing on its synthesis, characteristics, and therapeutic potential, which I've started pulling together. The data paints a clear picture: the trifluoromethyl group is a key modulator in medicinal applications. My literature review has highlighted established synthesis pathways for quinoxaline derivatives. I've also uncovered insights into the melting point and potential activities of this derivative class.

Analyzing Guide Structure

I've gained a good overview of the core compound, this compound, its synthesis, key properties, and medicinal uses. I'm building a framework for the technical guide, which will cover the importance of the scaffold, methods for synthesis, properties, reactivity and applications. I'm planning to organize the information logically, starting with an overview and working towards specific details. Now, I will delve into more specific details of its synthesis, making sure to clearly connect the trifluoromethyl group's influence to drug development.

Organizing Key Findings

I'm now integrating information from my initial search regarding the synthesis, properties, and medical uses of this compound and its derivatives. I've compiled several synthetic routes, including direct trifluoromethylation and methods for quinoxaline construction. Furthermore, I'm focusing on the impact of the trifluoromethyl group on lipophilicity and metabolic stability, and gathering more detailed examples of the derivatives and their specific medicinal uses.

Defining Content Scope

I've completed an initial deep dive into the properties of this compound, covering synthesis, features, and medical applications, with a solid starting foundation. The next steps are focused on improving the whitepaper’s structure, which should focus on reliable synthesis protocols, the impact of the trifluoromethyl group on compound properties, and examples of its application. I plan to organize the technical guide from its significance to applications.

The Trifluoromethyl Group: A Keystone in Modulating the Biological Activity of Quinoxaline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to explore the pivotal role of the trifluoromethyl (CF3) group in the design and function of quinoxaline-based therapeutic agents. We will delve into the causal relationships between the unique physicochemical properties of the CF3 group and its profound impact on the biological activity of the quinoxaline scaffold, a privileged structure in medicinal chemistry.

Introduction: The Strategic Alliance of Quinoxaline and Trifluoromethyl

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The versatility of this N-heterocyclic compound makes it a focal point for drug discovery.[6]

In parallel, the strategic incorporation of fluorine-containing functional groups has become a paramount strategy in modern drug design.[7][8][9] Among these, the trifluoromethyl (CF3) group is particularly significant. Its introduction into a molecular scaffold can dramatically alter a compound's physicochemical and biological profile. This guide provides a comprehensive examination of how the CF3 group specifically enhances the therapeutic potential of quinoxaline derivatives, transforming them into highly potent and targeted agents.

Physicochemical Impact of the Trifluoromethyl Moiety

The introduction of a CF3 group onto the quinoxaline core is not a trivial substitution. It fundamentally alters the molecule's electronic and steric properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

-

Enhanced Lipophilicity: The CF3 group is highly lipophilic. This property is crucial for improving a drug candidate's ability to cross biological membranes, which can lead to better absorption and distribution in vivo.[7]

-

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[7] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450. This often results in a longer biological half-life and improved pharmacokinetic profile for the drug candidate.[7]

-

Potent Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the CF3 group a powerful electron-withdrawing substituent.[7][8][10] This modulates the electron density of the entire quinoxaline ring system, affecting the molecule's pKa and its ability to participate in hydrogen bonding and other non-covalent interactions with its biological target. This electronic perturbation is often key to enhancing binding affinity and selectivity.

-

Steric and Conformational Influence: The bulk of the CF3 group can influence the preferred conformation of the molecule. This steric effect can enforce a specific orientation that is optimal for binding within the active site of a target protein, thereby increasing potency and selectivity.

Synthesis of Trifluoromethylated Quinoxaline Derivatives

The reliable synthesis of these targeted molecules is a prerequisite for their study. The most common and established method involves the condensation of a substituted o-phenylenediamine with a trifluoromethyl-containing α-dicarbonyl compound.[2][6][11] More recent advancements have also enabled the direct C-H trifluoromethylation of the quinoxaline core, offering novel synthetic routes.[12][13]

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for producing 2,3-disubstituted quinoxaline derivatives.

Caption: General workflow for synthesizing CF3-quinoxalines.

Experimental Protocol: Synthesis of a 3-Trifluoromethyl-2-Aryl-Quinoxaline Derivative

This protocol describes a representative synthesis based on established condensation methodologies. It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

Objective: To synthesize a model 3-trifluoromethyl-2-aryl-quinoxaline via acid-catalyzed condensation.

Materials:

-

4-substituted-o-phenylenediamine (1.0 eq)

-

1-Aryl-2,2,2-trifluoroethane-1,2-dione (1.1 eq)

-

Ethanol (or Acetic Acid), as solvent

-

Glacial Acetic Acid (catalytic amount, if using ethanol)

-

Sodium Bicarbonate (NaHCO3) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-substituted-o-phenylenediamine (1.0 eq) in ethanol.

-

Addition of Reagents: Add the 1-Aryl-2,2,2-trifluoroethane-1,2-dione (1.1 eq) to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

-

Causality Note: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to occur efficiently. The acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the diamine.

-

-

Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, typically UV-active, spot indicates product formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO3 solution (to neutralize the acid catalyst), water, and brine.

-

Self-Validation: The bicarbonate wash is critical. An effervescence indicates successful neutralization of the acid.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure trifluoromethylated quinoxaline derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

Trifluoromethyl Group as a Modulator of Biological Activity

The true value of the CF3 group is realized in its ability to significantly enhance the biological activity of the quinoxaline scaffold across various therapeutic areas.

Anticancer Activity

Quinoxaline derivatives, especially their 1,4-di-N-oxide forms, are well-documented as potent anticancer agents.[1] The addition of a CF3 group has been shown to amplify this activity. Studies have demonstrated that 2-benzoyl-3-trifluoromethyl quinoxaline-1,4-di-N-oxides exhibit potent in vitro activity against diverse cancer cell lines, including MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS).[1]

The structure-activity relationship (SAR) can be complex; while electron-withdrawing groups like CF3 often increase potency, the specific position and interplay with other substituents are critical for optimizing activity against different cancer types.[4]

Table 1: Representative Anticancer Activity of CF3-Quinoxaline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Trifluoromethyl-Quinoxaline 1,4-di-N-oxide | MCF-7 (Breast) | Data Varies | [1] |

| 3-Trifluoromethyl-Quinoxaline 1,4-di-N-oxide | NCI-H460 (Lung) | Data Varies | [1] |

| Quinoxaline-bisarylurea | HCT116 (Colon) | 2.5 | [4][14] |

| Quinoxaline-bisarylurea | MCF-7 (Breast) | 9.0 |[4][14] |

Antiparasitic and Antimicrobial Activity

The CF3 group is a key determinant for potent antiplasmodial activity. A study on 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides identified specific derivatives that were nearly five times more active than chloroquine against a resistant strain of Plasmodium falciparum.[15] The SAR analysis from this study highlighted the CF3 group at the 3-position as a crucial feature for high potency.[15] Furthermore, certain quinoxaline derivatives have shown high rates of inhibition against Mycobacterium tuberculosis.[1][16]

Antiviral Activity

Quinoxalines are actively being investigated as antiviral agents.[2][3][6] The incorporation of a CF3 group is a rational design strategy to improve potency. For instance, a library of quinoxaline derivatives was synthesized to target the non-structural protein 1A (NS1A) of the influenza A virus. The study found that modifications on the quinoxaline ring, including with CF3-containing moieties, led to compounds with low micromolar IC50 values that could inhibit virus growth.[11]

Kinase Inhibition

Many quinoxaline derivatives function as potent and selective kinase inhibitors, which are critical in oncology.[14][17] The CF3 group can enhance binding to the ATP-binding pocket of kinases through favorable hydrophobic and electrostatic interactions, improving both affinity and selectivity.

Caption: Inhibition of a kinase pathway by a CF3-quinoxaline.

Experimental Validation of Biological Activity

Validating the biological impact of CF3-quinoxaline derivatives requires robust and reproducible assays.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a CF3-quinoxaline derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

CF3-quinoxaline test compound, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Expertise Note: Optimal seeding density is critical and must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.

-

-

Compound Treatment: Prepare serial dilutions of the CF3-quinoxaline compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Self-Validation: During this incubation, viable cells will form visible purple formazan crystals.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool in the arsenal of the medicinal chemist. When appended to the quinoxaline scaffold, it consistently enhances properties critical for drug efficacy: lipophilicity, metabolic stability, and target-binding affinity. This guide has demonstrated through established principles and experimental frameworks how this single functional group can profoundly elevate the therapeutic potential of an already privileged chemical structure.